4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol
Description
Properties
IUPAC Name |
4-(6-hydroxynaphthalen-2-yl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-14-5-3-11-7-10(1-2-12(11)8-14)13-4-6-15(18)16(19)9-13/h1-9,17-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFFDYWHCCDSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coppersensor-1 involves the coupling of a boron dipyrromethene chromophore to a thioether-rich receptor. The preparation process typically takes 4-5 days and includes several steps such as the formation of the chromophore and its subsequent coupling to the receptor .
Industrial Production Methods
While specific industrial production methods for Coppersensor-1 are not widely documented, the synthesis process can be scaled up for larger production. The key steps involve maintaining the purity and stability of the compound during the synthesis and ensuring that the reaction conditions are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Coppersensor-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions.
Substitution: The thioether-rich receptor can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving Coppersensor-1 include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Various halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives of the chromophore, while substitution reactions can result in modified thioether receptors .
Scientific Research Applications
Coppersensor-1 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent sensor for detecting copper ions in various chemical reactions.
Biology: Employed in live-cell imaging to study copper homeostasis and its role in cellular processes.
Medicine: Investigated for its potential in diagnosing and monitoring diseases related to copper dysregulation, such as Wilson’s disease and Alzheimer’s disease.
Mechanism of Action
Coppersensor-1 exerts its effects through the selective binding of copper ions. The boron dipyrromethene chromophore provides visible-wavelength excitation and emission profiles, minimizing cellular autofluorescence and photodamage. The thioether-rich receptor achieves selective and stable binding of copper ions in water over other cellular cations. Molecular recognition of copper ions by Coppersensor-1 triggers a significant increase in emission intensity, allowing for the detection and imaging of labile copper pools within living cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzene-1,2-diol core is a common structural feature among compounds with diverse biological activities. Below is a detailed comparison of CS1 with structurally analogous compounds, focusing on substituents, applications, and key findings:
trans-Stilbene Derivatives
- (E)-4-(2-(Naphthalen-1-yl/2-yl)vinyl)benzene-1,2-diol (SB-11, SB-14)
- Structure : Features a vinyl bridge between the catechol core and naphthalene, creating a trans-stilbene system.
- Key Properties :
- Binds to both native and misfolded transthyretin (TTR), with >100 nm emission shift between conformational states .
Extended fluorescence lifetimes when bound to amyloid fibrils (e.g., insulin, Aβ1-42) due to expanded π-conjugation .
- Comparison with CS1 : The vinyl linker in SB-11/SB-14 enhances rigidity and fluorescence, whereas CS1’s direct naphthyl attachment may prioritize hydrophobic interactions over photophysical utility.
(E)-4-(2-(Anthracen-2-yl/Pyren-2-yl)vinyl)benzene-1,2-diol (4, 5)
- Structure : Anthracene or pyrene replaces naphthalene, further extending aromaticity.
- Key Properties :
- Pyrene derivative (5) exhibits superior fluorescence quantum yield in methanol (Φ = 0.42 vs. 0.17 for anthracene derivative 4) . Comparison with CS1: Larger aromatic systems in 4 and 5 improve fluorescence but may reduce solubility and target selectivity compared to CS1’s compact naphthyl group.
Halogenated and Alkylated Derivatives
- 4-(2-Bromo-4-hydroxybenzyl)benzene-1,2-diol (5)
- Structure : Bromine substitution on the benzyl group.
- Key Properties :
Exhibits carbonic anhydrase (CA), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) inhibition .
- Comparison with CS1 : Bromine’s electron-withdrawing effects enhance enzyme inhibition, contrasting with CS1’s Topo IIα targeting.
4-(2-Alkoxyethyl)benzene-1,2-diol Series (4a–4f)
- Structure : Alkoxyethyl chains (methoxy to octyloxy) attached to the catechol core.
- Key Properties :
- Comparison with CS1: Flexible alkoxy chains prioritize physicochemical tuning over direct biological targeting, unlike CS1’s rigid, target-specific naphthyl group.
Natural Product Derivatives
- 4-(Di(1H-indol-3-yl)methyl)benzene-1,2-diol
- Structure : Bis(indoloyl)methane substituent.
- Key Properties :
- Comparison with CS1: Bulky indole groups may hinder target binding compared to CS1’s planar naphthyl moiety.
3-(3,5-Dichlorophenyl)benzene-1,2-diol
- Structure : Dichlorophenyl substituent.
- Key Properties :
- Dihedral angle of 58.86° between aromatic rings influences intermolecular interactions (e.g., O–H···Cl bonding) .
Scaffold-Hopped Derivatives
- 3-Aryl-7-hydroxyquinolines Structure: Quinoline core replaces benzene-1,2-diol, with aryl groups at position 3. Key Properties:
- Designed via scaffold hopping from CS1 to improve Topo IIα inhibition and reduce toxicity .
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Structural Flexibility vs. Specificity: Compounds like SB-11/SB-14 and 3-aryl-7-hydroxyquinolines demonstrate that scaffold modifications (e.g., vinyl bridges, heterocycles) can optimize target engagement (e.g., amyloid vs. Topo IIα) .
- Role of Substituents : Halogenation (e.g., bromine in 5) and alkylation (e.g., alkoxy chains in 4a–4f) fine-tune physicochemical properties but may trade off between activity and solubility .
Biological Activity
4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol, also known as a naphthol derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a hydroxynaphthalene structure that may contribute to its pharmacological properties, particularly in anticancer and antioxidant activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a naphthalene ring system substituted with hydroxyl groups, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF7 Breast Cancer Cells : The compound demonstrated an IC50 value of approximately 40 μM, indicating effective inhibition of cell proliferation compared to standard treatments like 5-fluorouracil (IC50 = 0.1 μM) .
- HepG2 Liver Cancer Cells : The compound was shown to induce apoptosis through mitochondrial pathways, significantly reducing cell viability .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : Flow cytometry studies revealed that treatment with this compound leads to increased apoptotic cell death, evidenced by changes in the Bcl-2/Bax ratio and mitochondrial membrane potential .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase in various cancer cell lines .
Antioxidant Activity
In addition to its anticancer properties, this compound also exhibits antioxidant activity. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related damage in cells.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer Activity | MCF7 (Breast Cancer) | 40 | Induces apoptosis |
| Anticancer Activity | HepG2 (Liver Cancer) | 9.00 | Mitochondrial pathway activation |
| Antioxidant Activity | Various | - | Free radical scavenging |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol, and how should purity be validated?
- Methodological Answer : Synthesis typically involves coupling reactions between naphthalene derivatives and dihydroxybenzene precursors under inert conditions. For example, Suzuki-Miyaura cross-coupling using palladium catalysts has been effective for analogous structures . Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) coupled with UV-Vis detection (retention time comparison) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . Mass spectrometry (MS) is critical for verifying molecular weight .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols. For pH stability, prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectrophotometry at timed intervals. Thermal stability can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Data contradictions (e.g., unexpected degradation products) require cross-validation using liquid chromatography-mass spectrometry (LC-MS) .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with fluorescence detection offers high sensitivity for phenolic compounds. For complex biological matrices, solid-phase extraction (SPE) followed by LC-MS/MS is recommended to minimize matrix interference. Calibration curves must use internal standards (e.g., deuterated analogs) to account for recovery variations .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound with high yield and minimal byproducts?
- Methodological Answer : A 2<sup>k</sup> factorial design (where k = variables like temperature, catalyst loading, and solvent ratio) identifies significant factors affecting yield. For example, a study on similar triazole derivatives used response surface methodology (RSM) to optimize reaction time and temperature, achieving >90% yield . Advanced statistical tools (e.g., JMP or Design-Expert) model interactions between variables and predict optimal conditions.
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) often arise from solvent effects or conformational flexibility. Use explicit solvent models in density functional theory (DFT) simulations (e.g., COSMO-RS) to improve accuracy. Experimental validation via 2D NMR (e.g., HSQC, HMBC) can clarify ambiguous assignments .
Q. How do researchers design experiments to investigate the compound’s redox behavior and potential antioxidant activity?
- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) identifies redox potentials. Correlate these with radical scavenging assays (DPPH or ABTS) to assess antioxidant capacity. For mechanistic insights, electron paramagnetic resonance (EPR) spectroscopy detects stable radical intermediates. Control experiments with ascorbic acid or Trolox validate assay conditions .
Q. What methodologies integrate computational and experimental data to predict the compound’s pharmacokinetic properties?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities with in vitro assays (e.g., Caco-2 cell permeability). Physicochemical properties (logP, pKa) calculated via software like MarvinSuite guide absorption predictions. In vivo pharmacokinetic studies in rodent models validate computational models, focusing on bioavailability and half-life .
Data Analysis and Contradiction Management
Q. How should researchers address outliers in quantitative analysis of this compound?
- Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. If outliers persist, reevaluate sample preparation (e.g., sonication time, filtration) or instrumental parameters (e.g., column degradation in HPLC). Replicate experiments with independent batches to confirm reproducibility .
Q. What experimental designs minimize confounding variables in studies of this compound’s bioactivity?
- Methodological Answer : Use randomized block designs or crossover studies to control for batch variability and biological heterogeneity. For in vitro assays, include negative controls (vehicle-only) and positive controls (e.g., known inhibitors). Multivariate analysis (ANOVA with post-hoc tests) isolates the compound’s effect from background noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
